molecular formula C28H46O2 B1263577 22-Hydroxy Vitamin D4

22-Hydroxy Vitamin D4

Cat. No. B1263577
M. Wt: 414.7 g/mol
InChI Key: XSQPEDUIZLIJNM-WNDUGIHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Hydroxy Vitamin D4 is a vitamin D.

Scientific Research Applications

Biological Activities on Skin Cells

  • Research Context : Cytochrome P450scc (CYP11A1) hydroxylates vitamin D3, leading to various biologically active metabolites, including 22-hydroxyvitamin D3 (22(OH)D3). These derivatives show significant activity in skin cells, particularly on keratinocytes, influencing cell proliferation and differentiation through vitamin D receptor (VDR) interactions. (Tuckey et al., 2011)

Investigating Differences in Metabolism

  • Study Aim : By comparing vitamin D2 and D3 analogs, researchers aim to understand the distinctions in their metabolism, pharmacokinetics, and toxicity. Vitamin D4 analogs, including 22-hydroxy derivatives, play a crucial role in unraveling these metabolic pathways. (Byford et al., 2002)

Novel Pathways in Vitamin D Metabolism

  • Key Discovery : A study has demonstrated new pathways in vitamin D metabolism, involving 22-hydroxyvitamin D3 among other hydroxyderivatives. This research signifies the complexity and diversity of vitamin D metabolism, indicating that 22(OH)D3 and related compounds could serve as natural products with potential biological significance. (Slominski et al., 2012)

Therapeutic Potential and Drug Design

  • Application in Drug Development : The study and utilization of vitamin D4 analogs, including 22-hydroxy compounds, offer valuable insights for designing new vitamin D analogs with potential clinical applications. These insights are crucial for understanding metabolic enzymes and designing drugs with specific therapeutic targets. (Byford et al., 2002)

properties

Product Name

22-Hydroxy Vitamin D4

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3R,5S)-3-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H46O2/c1-18(2)20(4)16-27(30)21(5)25-13-14-26-22(8-7-15-28(25,26)6)10-11-23-17-24(29)12-9-19(23)3/h10-11,18,20-21,24-27,29-30H,3,7-9,12-17H2,1-2,4-6H3/b22-10+,23-11-/t20-,21-,24-,25+,26-,27+,28+/m0/s1

InChI Key

XSQPEDUIZLIJNM-WNDUGIHJSA-N

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)C(C)C

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Hydroxy Vitamin D4
Reactant of Route 2
22-Hydroxy Vitamin D4
Reactant of Route 3
22-Hydroxy Vitamin D4
Reactant of Route 4
22-Hydroxy Vitamin D4
Reactant of Route 5
22-Hydroxy Vitamin D4
Reactant of Route 6
22-Hydroxy Vitamin D4

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